4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is an organic compound with the molecular formula C25H25N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline typically involves the reaction of anthracene derivatives with N,N-dimethylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached to the aromatic rings, altering their chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline has several scientific research applications:
Organic Electronics: Used as an emitter in organic light-emitting diodes (OLEDs) due to its efficient blue emission properties.
Biological Probes: Utilized in fluorescence microscopy and other imaging techniques due to its strong fluorescence.
Material Science: Employed in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, leading to fluorescence and other photophysical effects. These properties are exploited in various applications, such as OLEDs and biological imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound, known for its strong fluorescence and use in organic electronics.
9,10-Diphenylanthracene: A derivative with enhanced photophysical properties.
4-(Anthracen-9-yl)benzonitrile: Another derivative used in OLEDs and other optoelectronic applications.
Uniqueness
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is unique due to its specific structural modifications, which enhance its electronic and photophysical properties. The presence of the N,N-dimethylaniline group provides additional electron-donating effects, making it a valuable compound for various advanced applications .
Eigenschaften
CAS-Nummer |
38474-11-2 |
---|---|
Molekularformel |
C25H25N |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
4-(3-anthracen-9-ylpropyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C25H25N/c1-26(2)22-16-14-19(15-17-22)8-7-13-25-23-11-5-3-9-20(23)18-21-10-4-6-12-24(21)25/h3-6,9-12,14-18H,7-8,13H2,1-2H3 |
InChI-Schlüssel |
OIYNDDDLXLTVCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CCCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.